5,6-Dihydro Midazolam
Overview
Description
5,6-Dihydro Midazolam, also known as Midazolam, is a benzodiazepine medication used for anesthesia, procedural sedation, and to treat severe agitation . It induces sleepiness, decreases anxiety, and causes anterograde amnesia . The drug does not cause an individual to become unconscious, merely to be sedated .
Synthesis Analysis
Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .Molecular Structure Analysis
The basic structure of all benzodiazepines is a benzene ring combined with a diazepine ring . Each drug has a different chemical formula resulting from various side chains that determine the potency, rapidity and duration of action, metabolite activity, and rate of elimination .Chemical Reactions Analysis
In the synthesis of midazolam, one-pot condensation of imidoyl chloride or 1,4-benzodiazepinic N-nitrosoamidines with carbanion of two isocyanide reagents is described and two important and key tricyclic ring intermediates are synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of Midazolam are influenced by its chemical structure . The chemical structure affects their anti-convulsant properties and the affinity of Midazolam as a host depends on their complementary surface and molecular surface of guest molecule .Scientific Research Applications
Pharmacology and Clinical Uses
5,6-Dihydro Midazolam, a derivative of the benzodiazepine family, has been extensively studied for its unique pharmacological properties. Midazolam, as a member of the imidazobenzodiazepine derivatives, stands out due to its high lipid solubility in vivo, rapid onset of action, and high metabolic clearance compared to other benzodiazepines. Clinically, it produces reliable hypnosis, amnesia, and antianxiety effects, and is utilized in various perioperative settings such as premedication, anesthesia induction and maintenance, and sedation for diagnostic and therapeutic procedures (Reves et al., 1985).
Impact on Cardiac Ion Channels
Midazolam has been shown to influence cardiac ion channels, notably inhibiting the Kv1.5 potassium current, which is fundamental to atrial repolarization. Research indicates that Midazolam acts as an open-channel inhibitor of these cardiac channels, providing insights into its pharmacological profile and potential impacts on cardiac function (Vonderlin et al., 2014).
Antioxidant Activities
Studies comparing sedatives like Propofol and Midazolam have highlighted the latter’s potential in scavenging lipophilic radicals. This property could be of clinical importance, especially in critically ill patients who often suffer from oxidative stress (Tsuchiya et al., 2001).
Antiplatelet and Antithrombotic Activity
Midazolam has demonstrated significant antiplatelet activity, which includes inhibition of phosphoinositide breakdown, intracellular Ca+2 mobilization, and reduction of thromboxane A2 formation. These actions indicate its potential use in preventing thrombus formation (Sheu et al., 2002).
Neuroprotective Effects
Midazolam has shown protective effects on motor neurons against oxidative stress. This suggests its potential as a therapeutic agent in treating motor neuron diseases, an area that needs further exploration (Li et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Understanding the factors influencing midazolam’s pharmacokinetics and pharmacodynamics is crucial for determining midazolam’s suitability for future administration, particularly after a severe adverse reaction . This could potentially lead to adverse events . Future research directions include identifying alternative predictive markers to guide individualized dosing and mitigate adverse effects .
Properties
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQYFIKOHHSETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432607 | |
Record name | 5,6-Dihydro Midazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-07-4 | |
Record name | 5,6-Dihydromidazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dihydro Midazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DIHYDROMIDAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQH56Z8BK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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